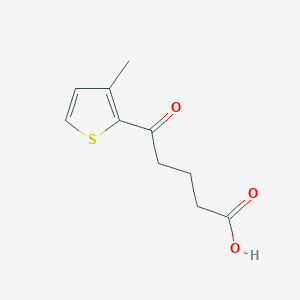

5-(3-Methyl-2-thienyl)-5-oxovaleric acid

Description

Significance of Thiophene (B33073) Heterocycles in Bioactive Molecule Design

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged structure in medicinal chemistry. nih.gov Its presence in a molecule can significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and ability to engage in hydrogen bonding. rsc.org This versatility has led to the incorporation of the thiophene nucleus into a wide array of therapeutic agents with diverse biological activities.

Thiophene derivatives have been reported to exhibit a broad spectrum of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. nih.govresearchgate.net They can act as inhibitors for various enzymes, such as neuraminidase, acetylcholinesterase, and topoisomerase, highlighting their potential in treating a range of diseases. nih.govnih.govjuniperpublishers.com The electronic properties of the sulfur atom in the thiophene ring can enhance binding affinity and specificity to biological targets. rsc.org

Table 1: Examples of Biological Activities of Thiophene-Containing Compounds

| Biological Activity | Target/Mechanism | Reference |

| Anti-inflammatory | Inhibition of 5-lipoxygenase | nih.gov |

| Antiviral | Neuraminidase inhibition | nih.gov |

| Anticancer | Topoisomerase II inhibition | juniperpublishers.com |

| Neuroprotective | Acetylcholinesterase inhibition | nih.gov |

| Antimicrobial | Inhibition of microbial growth | nih.gov |

Overview of Oxovaleric Acid Derivatives as Pharmacological Scaffolds

Oxovaleric acids, also known as keto acids, are organic compounds containing both a ketone and a carboxylic acid functional group. wikipedia.org These molecules are of significant interest in chemical biology due to their structural resemblance to endogenous metabolites and their ability to participate in various biological pathways. wikipedia.orgoup.com The presence of both a carbonyl group and a carboxyl group allows for diverse chemical modifications and interactions with biological macromolecules.

In drug design, the oxovaleric acid scaffold can be utilized to mimic natural substrates of enzymes or to introduce key interaction points for binding to a receptor. The ketone group can act as a hydrogen bond acceptor, while the carboxylic acid can engage in ionic interactions or hydrogen bonding. This dual functionality makes them versatile building blocks for the development of new therapeutic agents.

Research Rationale for Investigating 5-(3-Methyl-2-thienyl)-5-oxovaleric Acid

While specific research on this compound is not extensively documented in publicly available literature, a strong rationale for its investigation can be constructed based on the known properties of its constituent parts. The combination of the 3-methyl-2-thienyl group with a 5-oxovaleric acid chain presents a unique molecular architecture with potential for biological activity.

The rationale for investigating this compound lies in the following points:

Hybrid Pharmacophore Approach: The molecule combines the well-established bioactive thiophene ring with the versatile oxovaleric acid scaffold. This hybrid approach is a common strategy in drug discovery to create novel compounds with potentially enhanced or new pharmacological profiles.

Potential as an Enzyme Inhibitor: Given that numerous thiophene derivatives exhibit enzyme inhibitory activity, it is plausible that this compound could target specific enzymes. rsc.orgacs.orgrawdatalibrary.net The oxovaleric acid portion could mimic a natural substrate, while the thiophene moiety could provide additional binding interactions, leading to potent and selective inhibition.

Modulation of Physicochemical Properties: The methyl group on the thiophene ring can influence the compound's steric and electronic properties, potentially fine-tuning its interaction with a biological target. The oxovaleric acid chain provides a degree of flexibility and determines the spacing between the aromatic ring and the carboxylic acid, which can be crucial for optimal binding.

Gateway for Further Chemical Elaboration: The carboxylic acid and ketone functionalities serve as handles for further chemical modifications. This allows for the synthesis of a library of related compounds to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-methylthiophen-2-yl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-7-5-6-14-10(7)8(11)3-2-4-9(12)13/h5-6H,2-4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMIMJYXVSOCJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901275992 | |

| Record name | 3-Methyl-δ-oxo-2-thiophenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951892-38-9 | |

| Record name | 3-Methyl-δ-oxo-2-thiophenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-δ-oxo-2-thiophenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for 5 3 Methyl 2 Thienyl 5 Oxovaleric Acid

Retrosynthetic Analysis and Strategic Disconnections of the Molecular Framework

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For 5-(3-methyl-2-thienyl)-5-oxovaleric acid, the most logical and strategic disconnection is the bond between the C5 carbonyl carbon and the C2 position of the thiophene (B33073) ring. This disconnection is characteristic of a Friedel-Crafts acylation reaction.

This primary disconnection simplifies the molecule into two key synthons: an acylium cation derived from a five-carbon dicarboxylic acid and a 3-methylthiophene nucleophile. The corresponding real-world starting materials for these synthons would be 3-methylthiophene and glutaric anhydride (or glutaroyl chloride). This approach is highly efficient as it forms the core carbon-carbon bond of the target molecule in a single, well-understood step.

Figure 1: Retrosynthetic Analysis

Where "Th" represents the thiophene ring.

Catalytic Strategies in the Synthesis of this compound

The choice of catalyst is paramount to the success of the Friedel-Crafts acylation, influencing reaction rate, yield, and purity of the product. Both Lewis and Brønsted acids can be employed, though their mechanisms and efficacy differ.

Lewis Acid Catalysis: Lewis acids are the most common catalysts for Friedel-Crafts acylations. They function by coordinating to the carbonyl oxygen of the acylating agent (glutaric anhydride), which polarizes the carbonyl group and facilitates the formation of the electrophilic acylium ion. A stoichiometric amount of the Lewis acid is often required because the catalyst forms a stable complex with the resulting ketone product, rendering it inactive. wikipedia.org This complex is then hydrolyzed during the aqueous workup. wikipedia.org

Common Lewis acid catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), tin(IV) chloride (SnCl₄), and zinc chloride (ZnCl₂). asianpubs.orggoogle.com The choice of catalyst can depend on the reactivity of the substrate and the desired reaction conditions. For highly reactive substrates like thiophene, milder Lewis acids such as ZnCl₂ or SnCl₄ can be effective and may help minimize side reactions. asianpubs.orggoogle.com

Table 1: Comparison of Common Lewis Acid Catalysts for Friedel-Crafts Acylation

| Catalyst | Typical Reactivity | Key Characteristics |

|---|---|---|

| Aluminum Chloride (AlCl₃) | Very High | Most common and powerful catalyst; can cause charring with sensitive substrates. |

| Ferric Chloride (FeCl₃) | High | Strong Lewis acid, often used as a milder alternative to AlCl₃. |

| Tin(IV) Chloride (SnCl₄) | Moderate | A milder catalyst, useful for substrates prone to polymerization. asianpubs.org |

| Zinc Chloride (ZnCl₂) | Mild | Effective for reactive heterocycles like thiophenes and furans, minimizing degradation. google.com |

Brønsted Acid Catalysis: While less common for acylations with anhydrides, strong Brønsted acids can also catalyze electrophilic substitutions on thiophenes. nih.gov They function by protonating the substrate or participating in other activation pathways. nih.gov However, the use of strong Brønsted acids with thiophenes can be problematic, as they can induce side reactions such as oligomerization or polymerization, especially at higher temperatures. nih.govrsc.orgresearchgate.net Therefore, for the synthesis of this compound, Lewis acid catalysis is the preferred and more controlled method.

Exploring Organocatalysis and Biocatalysis for Enhanced Selectivity

Traditional synthetic methods for compounds like this compound often rely on metal-based catalysts, which can present challenges related to toxicity, environmental impact, and cost. Organocatalysis and biocatalysis have emerged as powerful alternatives, offering the potential for high selectivity under mild reaction conditions.

Organocatalysis:

Organocatalysis utilizes small organic molecules to accelerate chemical transformations. In the context of synthesizing this compound, which is likely formed through a Friedel-Crafts acylation of 3-methylthiophene, organocatalysts could offer a metal-free pathway. While specific organocatalytic methods for this exact molecule are not extensively documented, analogous reactions provide insight into potential approaches.

N-Heterocyclic carbenes (NHCs) have shown promise in catalyzing acylation reactions. nih.govacs.org These catalysts can activate aldehydes, which could then acylate an aromatic ring like 3-methylthiophene. nih.gov The mechanism often involves the formation of a Breslow intermediate from the NHC and an aldehyde, which then acts as a potent acylating agent. acs.org This approach could potentially be adapted for the acylation of 3-methylthiophene with a suitable five-carbon aldehyde derivative to form the keto-acid backbone of the target molecule. The use of chiral NHCs could also open the door to asymmetric synthesis, should a chiral version of the molecule be desired.

Biocatalysis:

Biocatalysis employs enzymes to carry out chemical reactions with high specificity and under environmentally benign conditions. For the synthesis of this compound, several enzymatic approaches can be envisioned.

Recent discoveries have shown that acyltransferases from bacteria such as Pseudomonas protegens and Pseudomonas fluorescens can catalyze Friedel-Crafts acylation reactions. acs.orgacib.atnih.govnih.gov These enzymes have been demonstrated to C-acylate phenolic substrates in aqueous buffers without the need for co-factor activation. nih.govnih.gov While the substrate scope for thiophene derivatives has not been fully explored, the principle of enzymatic Friedel-Crafts acylation presents a promising avenue for a greener synthesis of the target compound. The high chemo- and regioselectivity of these enzymes could be advantageous in acylating the 2-position of 3-methylthiophene with high fidelity. acs.orgnih.gov

Furthermore, lipases are a versatile class of enzymes that can be used in the synthesis of carboxylic acids. researchgate.netscielo.brnih.gov If a precursor ester of this compound is synthesized, a lipase could be employed for the selective hydrolysis to the final carboxylic acid under mild conditions. nih.gov This enzymatic step would avoid the use of harsh acidic or basic hydrolysis conditions. The synthesis of α-keto acids, a structurally related class of compounds, has also been achieved through enzymatic methods, often starting from amino acids or through the hydrolysis of precursor esters. mdpi.comgoogle.comnih.gov

| Catalytic Approach | Potential Catalyst | Substrate(s) | Key Advantages |

| Organocatalysis | N-Heterocyclic Carbene (NHC) | 3-Methylthiophene, Aldehyde derivative | Metal-free, mild conditions, potential for asymmetry |

| Biocatalysis | Acyltransferase | 3-Methylthiophene, Acyl donor | High selectivity, aqueous media, environmentally benign |

| Biocatalysis | Lipase | Ester precursor of the target molecule | Mild hydrolysis, high chemoselectivity |

This table presents a conceptual overview of potential catalytic approaches based on analogous reactions.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable chemical processes. For the synthesis of this compound, focusing on solvent selection, atom economy, and the Environmental Factor (E-factor) can significantly reduce the environmental footprint of its production.

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. sigmaaldrich.com Traditional Friedel-Crafts acylations often employ halogenated solvents like dichloromethane, which are associated with health and environmental concerns.

Greener solvent alternatives are increasingly being explored for acylation reactions. sigmaaldrich.commdpi.commonash.eduresearchgate.net For the synthesis of this compound, several more benign options could be considered:

Bio-derived solvents: Solvents such as 2-methyltetrahydrofuran (2-MeTHF), derived from renewable resources, can be effective replacements for traditional ethers like THF and are more environmentally friendly. sigmaaldrich.com

Ionic liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. They can act as both catalyst and solvent in Friedel-Crafts acylations.

Deep eutectic solvents (DES): These are mixtures of hydrogen bond donors and acceptors with a melting point lower than the individual components. They are often biodegradable and can be effective media for chemical reactions.

Solvent-free conditions: Whenever feasible, conducting reactions without a solvent is the most environmentally friendly option. nih.gov

| Solvent Class | Example(s) | Key Green Attributes |

| Traditional | Dichloromethane, Nitrobenzene | - |

| Greener Alternatives | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Bio-derived, lower toxicity, reduced peroxide formation |

| Ionic Liquids, Deep Eutectic Solvents | Low volatility, potential for recyclability, can act as catalysts | |

| Water | Non-toxic, non-flammable, readily available | |

| Propylene Carbonate | Eco-friendly, can serve as both reagent and solvent |

This table provides an illustrative comparison of solvent options.

Atom Economy:

Developed by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated as:

E-factor = Total mass of waste (kg) / Mass of product (kg)

Mechanistic Elucidation of Biological Interactions of 5 3 Methyl 2 Thienyl 5 Oxovaleric Acid

Preclinical Biological Activity Profiling and Mechanistic Hypotheses

Cellular Mechanisms of Potential Anticancer Activity (e.g., apoptosis, cell cycle regulation)

Direct studies on the anticancer mechanisms of 5-(3-Methyl-2-thienyl)-5-oxovaleric acid have not been identified in available research. However, the broader class of thiophene (B33073) derivatives has demonstrated significant anticancer potential through various cellular pathways. nih.gov The anticancer activity of these related compounds often involves inducing programmed cell death (apoptosis) and interfering with the cell division cycle. nih.govnih.gov

Thiophene-containing molecules have been shown to trigger apoptosis through both intrinsic and extrinsic pathways. mdpi.comnih.gov The intrinsic, or mitochondrial, pathway is often initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspase enzymes (like caspase-9 and caspase-3) that execute cell death. nih.gov Some anticancer agents can also activate the extrinsic pathway by binding to death receptors on the cell surface, leading to the activation of caspase-8. mdpi.com For instance, certain novel thieno[2,3-d]pyrimidine derivatives have been observed to cause an accumulation of cells in the pre-G1 phase, which is indicative of apoptosis. nih.gov

In addition to apoptosis, cell cycle arrest is a common mechanism of action for anticancer compounds. rsc.org By halting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase), these compounds can prevent the proliferation of cancer cells. For example, studies on different heterocyclic compounds have shown the ability to cause cell cycle arrest at the G2/M phase. nih.govmdpi.com One study on a fluorinated benzothiazole derivative, which also contains a sulfur-based ring system, demonstrated that it could cause an increase in G1 and S phase cells, coinciding with a decrease in G2/M phase cells in sensitive cancer cell lines. nih.gov

Table 1: Examples of Anticancer Mechanisms in Thiophene-Related Compounds This table presents data from compounds structurally related to this compound, as direct data is unavailable.

| Compound Class | Cancer Cell Line | Observed Mechanism |

| Thieno[2,3-d]pyrimidine derivative | Breast Cancer (MDA-MB-468) | Induces cell cycle arrest at G2/M phase and apoptosis. nih.gov |

| Thienylpicolinamidine derivatives | Leukemia (SR, K-562), Colon (SW-620, HT29) | Elicits cytotoxic and cytostatic activity. rsc.org |

| Thienyl-thiazole analogues | Lung Cancer (A549) | Induces apoptosis. researchgate.net |

Antimicrobial Mechanisms of Action against Pathogenic Strains

Specific data on the antimicrobial mechanisms of this compound against pathogenic strains are not available in the reviewed literature. However, research into related chemical structures, such as 5-oxopyrrolidine derivatives and other thiophene-containing molecules, reveals potential modes of action.

The general mechanisms by which antimicrobial agents act include the inhibition of cell wall synthesis, disruption of cell membrane integrity, interference with nucleic acid synthesis, and inhibition of protein synthesis. semanticscholar.org For compounds containing a thiophene ring, antimicrobial activity has been noted. For instance, a study on 5-oxopyrrolidine derivatives showed that a compound bearing a 5-nitrothiophene substituent demonstrated selective and promising antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. nih.gov Another class of compounds, N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, also exhibited good activity against strains of S. aureus and B. subtilis. researchgate.net

A significant challenge in antimicrobial therapy is the formation of biofilms, which are communities of microorganisms that adhere to surfaces and are encased in a protective matrix. nih.gov Some antimicrobial agents are being investigated for their ability to inhibit biofilm formation, which is a key factor in bacterial virulence and persistence.

Metabolic Fate and Biotransformation Pathways in Preclinical Models

Identification of Key Metabolites and Their Structural Characterization

There is no specific information identifying the key metabolites of this compound from preclinical studies. However, the metabolism of thiophene-containing drugs has been a subject of significant research. The thiophene ring is considered a "structural alert" because its metabolism can lead to the formation of reactive metabolites. acs.orgacs.orgnih.govsci-hub.box

The biotransformation of thiophene rings can produce highly reactive electrophilic metabolites, such as thiophene S-oxides and thiophene epoxides. acs.orgnih.govsci-hub.boxresearchgate.net These reactive species can form adducts with cellular macromolecules, which is sometimes associated with toxicity. researchgate.net In some cases, the presence of alternative, less toxic metabolic pathways can mitigate the bioactivation potential of the thiophene ring. nih.gov For example, the metabolism of some thiophene-containing drugs may proceed through hydroxylation of other parts of the molecule or reduction of a keto group, rather than oxidation of the thiophene ring itself. acs.org In a study of MTEP, a compound containing a thiazole ring (structurally similar to thiophene), metabolites included a hydroxymethyl derivative, a pyridine oxide, and a novel aldehyde resulting from the opening of the thiazole ring. nih.gov

Elucidation of Enzyme Systems Involved in Compound Biotransformation

The specific enzyme systems involved in the biotransformation of this compound have not been elucidated. Generally, the metabolism of xenobiotics, including thiophene-containing compounds, involves Phase I and Phase II enzyme systems.

Phase I reactions, which introduce or expose functional groups, are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. acs.orgnih.govsci-hub.box The formation of reactive thiophene S-oxides and epoxides is known to be CYP-dependent. acs.orgnih.govsci-hub.boxresearchgate.net

The metabolism of the keto acid portion of the molecule may involve other enzyme systems. The metabolism of branched-chain ketoacids, for instance, is known to involve branched-chain amino acid transaminases and a mitochondrial dehydrogenase complex. nih.gov These enzymes are crucial for the reversible amination and irreversible degradation of ketoacids. nih.gov It is plausible that similar enzymes could play a role in the metabolism of the valeric acid side chain of the title compound.

Following Phase I reactions, Phase II enzymes conjugate the modified compound with endogenous molecules to increase water solubility and facilitate excretion. Key Phase II enzymes include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

Table 2: General Enzyme Systems in the Biotransformation of Related Compounds This table outlines the general enzyme families known to metabolize thiophene-containing compounds and keto acids, as specific data for this compound is not available.

| Metabolic Phase | Enzyme Family | Potential Role in Metabolism |

| Phase I (Oxidation) | Cytochrome P450 (CYP) | Oxidation of the thiophene ring to form S-oxides and epoxides. acs.orgnih.govsci-hub.box |

| Phase I (Transamination) | Transaminases | Reversible transfer of amino groups on the keto acid chain. nih.gov |

| Phase I (Decarboxylation) | Dehydrogenase Complexes | Irreversible degradation of the keto acid chain. nih.gov |

| Phase II (Conjugation) | UGTs, SULTs | Glucuronidation and sulfation to increase water solubility for excretion. |

Advanced Computational Chemistry and Molecular Modeling of 5 3 Methyl 2 Thienyl 5 Oxovaleric Acid

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug discovery for understanding how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. A literature search did not yield any studies where 5-(3-Methyl-2-thienyl)-5-oxovaleric acid was used as a ligand in molecular docking simulations to predict its interaction with any specific biological target.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These calculations provide insights into properties like molecular orbital energies (HOMO-LUMO), electrostatic potential, and chemical hardness, which are fundamental to understanding a molecule's behavior. There are no published DFT or other quantum chemical studies that specifically detail the electronic structure and reactivity parameters of this compound.

Molecular Dynamics Simulations to Explore Binding Conformations and Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a ligand within a target's binding site over time. This method helps in assessing the stability of the ligand-target complex and understanding the thermodynamics of binding. No research articles detailing MD simulations involving this compound to explore its binding conformations or stability with any biological target could be identified.

In Silico Prediction of Preclinical Pharmacokinetic Properties (ADME)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves using computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug development to identify candidates with favorable drug-like properties. While general ADME prediction tools are available, no specific studies have been published that report the predicted ADME profile for this compound. Without such research, a data table of its preclinical pharmacokinetic properties cannot be generated.

Virtual Screening Approaches for Identification of Novel Bioactive Scaffolds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done using the structure of the target (structure-based) or the properties of known active ligands (ligand-based). The compound this compound has not been reported as a hit or a query molecule in any published virtual screening campaigns aimed at identifying new bioactive scaffolds.

Future Research Directions and Translational Perspectives for 5 3 Methyl 2 Thienyl 5 Oxovaleric Acid

Exploration of Novel Biological Activities and Therapeutic Applications

The thiophene (B33073) nucleus is a versatile scaffold present in drugs with anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties. cognizancejournal.comresearchgate.net The future exploration of 5-(3-Methyl-2-thienyl)-5-oxovaleric acid should, therefore, commence with broad-based screening to identify its primary biological activities.

Initial research could focus on its potential as an anti-inflammatory agent. Many thiophene-containing non-steroidal anti-inflammatory drugs (NSAIDs), such as Tiaprofenic acid and Tenidap, function by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov Investigating the inhibitory activity of this compound against COX-1 and COX-2 would be a logical starting point. Furthermore, its structural similarity to certain metabolic intermediates suggests a potential role in metabolic disorders. For instance, α-keto acids are involved in amino acid metabolism and cellular energy pathways. nih.govguidechem.com

A systematic screening approach could unveil novel therapeutic applications. High-throughput screening (HTS) against various cell lines and receptor panels could efficiently map its biological activity profile.

Table 1: Potential Areas for Biological Activity Screening

| Therapeutic Area | Potential Molecular Target(s) | Rationale based on Structural Features |

|---|---|---|

| Inflammation | COX-1, COX-2, LOX | Presence of the thiophene ring, a common feature in several commercial anti-inflammatory drugs. nih.gov |

| Oncology | Various kinases, cell cycle proteins | Thiophene derivatives have shown promise as anticancer agents. rsc.orgcognizancejournal.com |

| Infectious Diseases | Bacterial or fungal enzymes | The thiophene scaffold is integral to some antimicrobial and antifungal medications. bohrium.com |

| Metabolic Disorders | Enzymes in amino acid or fatty acid metabolism | The oxovaleric acid chain is a type of keto acid, which are key metabolic intermediates. nih.gov |

Integration with Systems Biology and Omics Technologies (e.g., metabolomics, proteomics) in Preclinical Models

To understand the compound's mechanism of action on a broader scale, future research should integrate systems biology and multi-omics technologies. nih.gov Once a primary biological activity is identified in preclinical models (e.g., cell cultures or animal models), omics studies can provide a holistic view of the molecular changes induced by the compound.

Proteomics: This would help identify the direct protein targets of this compound and downstream changes in protein expression and signaling pathways.

Metabolomics: This approach would be crucial for understanding how the compound affects cellular metabolism, which is particularly relevant given its keto-acid structure. It could reveal alterations in key metabolic pathways, such as the citric acid cycle or amino acid metabolism. nih.gov

Transcriptomics: Analyzing changes in gene expression would provide insights into the cellular response to the compound at the genetic level.

Integrating these datasets would allow for the construction of comprehensive network models, illustrating the compound's system-wide effects and potentially identifying novel biomarkers for its activity. nih.gov

Conceptualization of Advanced Delivery Systems for Targeted Research Applications

The physicochemical properties of this compound, such as its solubility and stability, will dictate the need for advanced delivery systems. For research purposes and potential therapeutic translation, targeted delivery could enhance efficacy and minimize off-target effects.

Conceptual delivery strategies could include:

Lipid-based Nanoparticles: Encapsulating the compound within liposomes or solid lipid nanoparticles could improve its bioavailability and allow for passive targeting to specific tissues through the enhanced permeability and retention (EPR) effect. nih.gov

Polymeric Micelles: Core-cross-linked polymeric micelles can covalently link to drug molecules, offering sustained release and prolonged circulation times. nih.gov

Prodrug Approach: The carboxylic acid group could be modified to create a prodrug that is cleaved by specific enzymes at a target site, releasing the active compound.

These advanced delivery systems would be instrumental in moving from initial in vitro findings to more complex in vivo preclinical models.

Strategies for Overcoming Synthetic Challenges and Scalability in Research

The viability of long-term research depends on the efficient and scalable synthesis of this compound. The synthesis of substituted thiophenes can present challenges, including controlling regioselectivity and achieving high yields. nih.govnih.gov

Future research in this area should focus on:

Optimizing Synthetic Routes: Classic methods like Friedel-Crafts acylation or modern cross-coupling reactions could be explored and optimized for this specific molecule to improve yield and purity. chim.it

Green Chemistry Approaches: Developing synthetic methods that minimize the use of hazardous solvents and reagents would be beneficial for scalability and environmental sustainability. Metal-free synthesis methodologies for thiophene derivatives are an emerging area of interest. nih.gov

Flow Chemistry: For larger-scale production for advanced preclinical studies, transitioning from batch synthesis to a continuous flow process could offer better control over reaction parameters, improve safety, and increase throughput.

Collaborative Research Opportunities and Interdisciplinary Approaches

Advancing the understanding of this compound will require a multidisciplinary effort. Collaborative research will be key to unlocking its full potential.

Potential interdisciplinary collaborations include:

Medicinal Chemists and Synthetic Organic Chemists: To design and synthesize analogs of the parent compound to establish structure-activity relationships (SAR) and optimize potency and selectivity.

Pharmacologists and Cell Biologists: To conduct detailed in vitro and in vivo studies to elucidate the mechanism of action and therapeutic potential.

Computational Biologists and Bioinformaticians: To analyze omics data, perform molecular docking studies to predict potential targets, and build systems-level models of the drug's action.

Materials Scientists and Pharmaceutical Scientists: To develop and characterize advanced drug delivery systems tailored to the compound's properties and intended application.

By fostering such collaborations, the research community can systematically investigate this compound from basic chemical properties to potential translational applications.

Q & A

Basic: What are the recommended synthetic routes for 5-(3-Methyl-2-thienyl)-5-oxovaleric acid, and how can reaction conditions be optimized for higher yield?

Answer:

A common approach involves condensation reactions between thienyl precursors and oxovaleric acid derivatives. For example, refluxing thiophene-containing intermediates (e.g., 3-methyl-2-thiophenecarboxylic acid) with sodium acetate in acetic acid can yield the target compound, as demonstrated in analogous syntheses of thieno[2,3-d]pyrimidine derivatives . Optimization may include adjusting reaction time (3–5 hours), temperature (reflux conditions), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization (e.g., using DMF/acetic acid mixtures) or column chromatography can improve yield and purity.

Advanced: How does the electronic structure of the thienyl moiety in this compound influence its reactivity in cross-coupling reactions?

Answer:

The electron-rich thienyl group enhances reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings. The methyl substituent at the 3-position sterically stabilizes the intermediate while the sulfur atom in the thiophene ring modulates electronic density, affecting oxidative addition steps in catalytic cycles . Computational studies (e.g., DFT calculations) can predict regioselectivity by analyzing frontier molecular orbitals (HOMO/LUMO) of the thienyl-oxovaleric acid system. Experimental validation via NMR monitoring of reaction intermediates is recommended to resolve mechanistic ambiguities.

Basic: What analytical techniques are most effective for determining the purity and structural integrity of this compound?

Answer:

- HPLC : High-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm) is standard for purity assessment, with ≥98% purity achievable via gradient elution .

- TLC : Thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane mobile phases provides rapid qualitative analysis .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity; key signals include the thienyl proton (δ 6.8–7.2 ppm) and carbonyl carbons (δ 170–180 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₁₂O₃S: calculated 212.05 g/mol) .

Advanced: How can computational modeling predict the biological activity of this compound, and what experimental assays validate these predictions?

Answer:

- Molecular Docking : Software like AutoDock Vina models interactions between the compound and target proteins (e.g., enzymes involved in inflammation or cancer pathways). The oxovaleric acid moiety may act as a hydrogen-bond donor, while the thienyl group engages in hydrophobic interactions .

- In Vitro Assays : Validate predictions using enzyme inhibition assays (e.g., COX-2 inhibition for anti-inflammatory activity) or cell viability tests (MTT assays in cancer cell lines). Dose-response curves and IC₅₀ values quantify efficacy .

- Contradiction Analysis : Discrepancies between computational and experimental results may arise from solvation effects or protein flexibility, requiring MD simulations for refinement .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis and purification steps to mitigate inhalation risks .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .

- Emergency Measures : In case of spills, adsorb with inert material (e.g., vermiculite) and avoid water to prevent dispersion .

Advanced: How do structural modifications of this compound affect its adsorption efficiency in metal ion removal applications?

Answer:

Introducing chelating groups (e.g., hydroxyl or amino substituents) enhances metal-binding capacity. For example, benzoic acid derivatives with similar frameworks show improved Co²⁺ adsorption due to carboxylate-thiophene synergism . Kinetic studies (pseudo-first/second-order models) and isotherm analyses (Langmuir/Freundlich) quantify adsorption efficiency. X-ray photoelectron spectroscopy (XPS) identifies binding sites by analyzing shifts in sulfur and oxygen electron states post-adsorption .

Basic: What spectroscopic features distinguish this compound from its structural analogs?

Answer:

- IR Spectroscopy : A strong carbonyl stretch (C=O) at ~1700 cm⁻¹ and C-S vibration at ~680 cm⁻¹ .

- UV-Vis : Absorption maxima near 270 nm due to π→π* transitions in the thienyl ring .

- ¹H NMR : Distinct splitting patterns from the methyl group (δ 2.4 ppm, singlet) and diastereotopic protons on the oxovaleric chain (δ 1.6–2.1 ppm) .

Advanced: What strategies resolve contradictions in reported biological activities of thienyl-oxovaleric acid derivatives?

Answer:

- Meta-Analysis : Compare datasets across studies, focusing on variables like cell line specificity (e.g., HeLa vs. MCF-7) or assay conditions (e.g., serum concentration) .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing methyl with ethyl) to isolate contributing factors .

- Orthogonal Assays : Confirm anti-proliferative effects via apoptosis markers (Annexin V/PI staining) alongside cytotoxicity assays to rule out false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.